Bienvenue dans la boutique en ligne BenchChem!

CCL27

Chemokine Biology Receptor Pharmacology Structure-Function Analysis

CCL27, also known as Cutaneous T-cell Attracting Chemokine (CTACK), is a CC chemokine predominantly expressed by epidermal keratinocytes. It serves as the primary endogenous ligand for the chemokine receptor CCR10, selectively orchestrating the chemotaxis of skin-homing memory T lymphocytes that express cutaneous lymphocyte antigen (CLA).

Molecular Formula
Molecular Weight
Cat. No. B1577586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCL27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCL27 (CTACK): Skin-Specific Chemokine for Cutaneous T-Cell Homing and Inflammation Research


CCL27, also known as Cutaneous T-cell Attracting Chemokine (CTACK), is a CC chemokine predominantly expressed by epidermal keratinocytes [1]. It serves as the primary endogenous ligand for the chemokine receptor CCR10, selectively orchestrating the chemotaxis of skin-homing memory T lymphocytes that express cutaneous lymphocyte antigen (CLA) [2]. This chemokine is pivotal in mediating lymphocyte trafficking to cutaneous sites during both homeostatic and inflammatory processes [3]. Unlike other chemokines, CCL27's expression is largely restricted to the skin, underscoring its unique role in cutaneous immunity [4].

Why CCL27 Cannot Be Interchanged with CCL28 or CCL17 in Experimental Models


Substituting CCL27 with its closest analog, CCL28, or another skin-homing chemokine, CCL17, is scientifically invalid due to fundamental differences in receptor selectivity, downstream signaling, and tissue-specific functional outcomes. While CCL27 and CCL28 share the CCR10 receptor, they exhibit distinct N-terminal structural determinants that govern their activation and internalization of CCR10, with CCL27 possessing unique residues critical for its function as an agonist [1]. Critically, CCL28 also engages CCR3, a receptor CCL27 does not bind, leading to divergent biological activities in mucosal versus cutaneous tissues [2]. In comparison to CCL17, which acts via CCR4, CCL27 operates through a distinct CCR10-mediated pathway, resulting in differential T-cell recruitment patterns and contrasting expression dynamics in inflammatory diseases like psoriasis [3]. Using a non-specific chemokine would therefore confound results by activating unintended signaling cascades and failing to replicate the skin-specific immune cell trafficking and regulatory roles unique to CCL27.

CCL27: Quantitative Differentiation from CCL28 and CCL17 in Key Functional Assays


Structural Basis for CCR10 Selectivity: N-Terminal Residues Dictate Agonism

A 2025 structure-function study directly compared CCL27 and CCL28, revealing that the N-terminus of CCL27 contains specific residues critical for its function as a CCR10 agonist. Deletion of just two N-terminal residues from CCL27 converts the molecule into a CCR10 antagonist, while the same manipulation on CCL28 does not produce this effect [1]. This demonstrates that CCL27 possesses unique, sequence-dependent structural features that are essential for its pharmacological activity at CCR10, which are absent or non-critical in CCL28.

Chemokine Biology Receptor Pharmacology Structure-Function Analysis

Divergent Receptor Selectivity: CCL27 is CCR10-Specific, CCL28 Engages Both CCR10 and CCR3

While CCL27 and CCL28 both serve as ligands for CCR10, their receptor engagement profiles are distinct. CCL28 is also a potent ligand for CCR3, whereas CCL27 is not [1]. This fundamental difference in receptor specificity means that using CCL28 in an experiment will activate both CCR10 and CCR3 signaling pathways, leading to a complex, mixed cellular response. In contrast, CCL27 provides a specific, selective probe for CCR10-mediated events without the confounding influence of CCR3 activation.

Chemokine Receptors Binding Specificity Immunology

Differential Expression in Psoriasis: CCL27 is Downregulated, CCL17 is Unchanged

A study comparing lesional and non-lesional skin from psoriasis patients revealed a markedly decreased expression of CCL27 at both the mRNA and protein levels in diseased skin [1]. In stark contrast, CCL17 mRNA levels showed only a minor increase in psoriatic lesions [1]. This differential regulation indicates that CCL27 and CCL17 are not functionally redundant in the context of psoriatic inflammation and that CCL27 is uniquely downregulated, while CCL17 is not significantly altered.

Inflammatory Skin Disease Psoriasis Gene Expression

In Vivo Functional Requirement: CCL27 Knockout Impairs CCR10+ T-Cell Migration and Exacerbates Psoriasis

Total CCL27-knockout (KO) mice exhibit severely impaired migration of CCR10+ lymphocytes into the skin [1]. Furthermore, in an imiquimod-induced model of psoriasis, CCL27-KO mice display overreactive skin inflammatory responses, characterized by increased IL-17+ T cells and inflammation [2]. This in vivo data demonstrates that CCL27 is not just a chemoattractant but a crucial regulator of immune homeostasis in the skin, and its absence leads to quantifiable, pathological immune dysregulation that is not observed in wild-type animals.

Knockout Mouse Model T-Cell Trafficking Psoriasis

Potent Neutralization of CCL27-Mediated Chemotaxis by a Monoclonal Antibody

A monoclonal antibody (Clone MAB376) directed against human CCL27 can potently neutralize its chemotactic effect. At a concentration of 55 µg/mL, the antibody neutralizes >70% of the chemotaxis induced by 1 µg/mL of recombinant human CCL27 on a mouse Baf3-hCCR10 transfectant cell line [1]. This high level of specific, quantifiable inhibition provides a robust tool for validating CCL27-CCR10-dependent migration in vitro and confirms the specificity of the CCL27-CCR10 interaction.

Antibody Neutralization Chemotaxis Assay Functional Blockade

High-Impact Applications of CCL27 in Dermatological and Immunological Research


Mechanistic Studies of Psoriasis Pathogenesis

CCL27 is uniquely downregulated in psoriatic lesions compared to non-lesional skin [1]. This specific dysregulation makes it a critical component for in vitro and in vivo models of psoriasis. Using CCL27, researchers can investigate the molecular mechanisms driving this downregulation and its consequence on T-cell trafficking and immune homeostasis. This is particularly relevant given that CCL27-knockout mice exhibit exacerbated psoriasis-like inflammation, underscoring its regulatory role [2].

Development and Validation of CCR10-Targeted Therapeutics

As the sole ligand for CCR10, CCL27 is an indispensable tool for drug discovery programs targeting this receptor. Its specific, CCR10-exclusive activity [1] allows for precise screening of agonists and antagonists without the confounding effects of CCR3 activation seen with CCL28. Furthermore, the availability of well-characterized neutralizing antibodies against CCL27 [2] provides a reliable control for validating the on-target effects of novel CCR10 modulators.

Investigating Skin-Specific T-Cell Homing and Resident Memory

CCL27 is the primary chemokine responsible for attracting CLA+ memory T cells to the skin [1]. Its use in chemotaxis assays is essential for dissecting the molecular pathways that govern cutaneous lymphocyte trafficking. The severe impairment of CCR10+ lymphocyte migration in CCL27-knockout mice [2] confirms that CCL27 is the non-redundant signal for this process, making it the definitive reagent for studying skin-homing mechanisms.

Establishing In Vivo Models of Inflammatory Skin Disease

CCL27 is a key component for creating physiologically relevant in vivo models. The CCL27-knockout mouse exhibits a profound defect in skin immune homeostasis, leading to increased susceptibility to psoriasis-like inflammation [1]. This model is invaluable for studying the role of tissue-resident immune cells and for evaluating the efficacy of potential therapeutics aimed at restoring normal cutaneous immune function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCL27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.